N-cyclopentyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-cyclopentyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a cyclopentyl group, a methylthiophene moiety, and a carboxamide group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Introduction of the Methylthiophene Moiety: The 5-methylthiophene group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methylthiophene is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Cyclopentyl Substitution: The cyclopentyl group can be introduced through an alkylation reaction, where the quinoline intermediate is treated with a cyclopentyl halide in the presence of a base.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the quinoline intermediate to a carboxamide group using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-cyclopentyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antimalarial agent.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Modulating Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Interacting with DNA: Intercalating into DNA strands, disrupting the replication and transcription processes.
Comparison with Similar Compounds
N-cyclopentyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide: Similar structure but with an ethoxyphenyl group instead of a methylthiophene group.
N-(cyclopentylideneamino)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide: Similar structure but with a cyclopentylideneamino group instead of a cyclopentyl group.
4-hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position of the quinoline core, exhibiting different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C20H20N2OS |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H20N2OS/c1-13-10-11-19(24-13)18-12-16(15-8-4-5-9-17(15)22-18)20(23)21-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,21,23) |
InChI Key |
VCBRXJXYCACFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC4 |
Origin of Product |
United States |
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